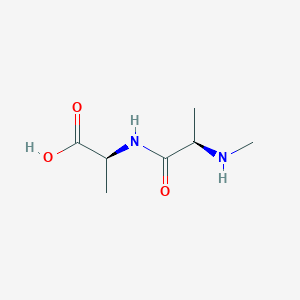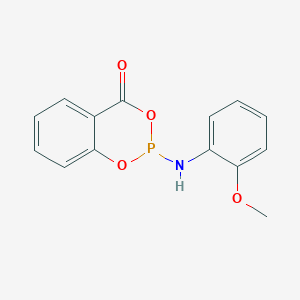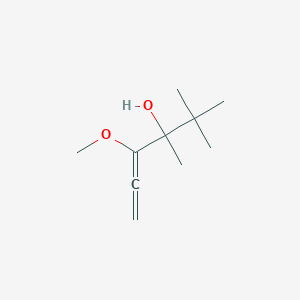
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol is an organic compound characterized by its unique structure, which includes a methoxy group, multiple methyl groups, and a hexa-diene backbone. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-methoxy-2,2,3-trimethylhexane and appropriate reagents for introducing the diene functionality.
Reaction Conditions: The reaction conditions often include the use of strong bases or acids to facilitate the formation of the diene structure. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and control the reaction environment.
Purification: After the reaction, the product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain product quality and yield.
化学反应分析
Types of Reactions
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the diene structure into a saturated alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkanes.
Substitution: Formation of various ethers or alcohols depending on the nucleophile used.
科学研究应用
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol involves its interaction with molecular targets such as enzymes or receptors. The methoxy group and diene structure play a crucial role in its reactivity and binding affinity. The compound may modulate specific biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Methoxy-2,3,6-trimethyl-benzaldehyde: Similar in having a methoxy group and multiple methyl groups but differs in the presence of an aldehyde group and aromatic ring.
4-Methoxy-2-methylaniline: Contains a methoxy group and methyl group but has an amine functionality instead of a diene structure.
Uniqueness
4-Methoxy-2,2,3-trimethylhexa-4,5-dien-3-ol is unique due to its hexa-diene backbone, which imparts distinct reactivity and potential applications compared to other similar compounds. Its combination of functional groups makes it a versatile compound in various chemical reactions and research applications.
属性
CAS 编号 |
61186-70-7 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
InChI |
InChI=1S/C10H18O2/c1-7-8(12-6)10(5,11)9(2,3)4/h11H,1H2,2-6H3 |
InChI 键 |
FOHMVAAJKRYWEQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(C)(C(=C=C)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![6-Fluoro-1-[(4-iodophenyl)methyl]-4-methylquinolin-2(1H)-one](/img/structure/B14583474.png)
![1H-Cycloprop[b]anthracene, 1,1-dichloro-1a,2,3,8,9,9a-hexahydro-](/img/structure/B14583484.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)
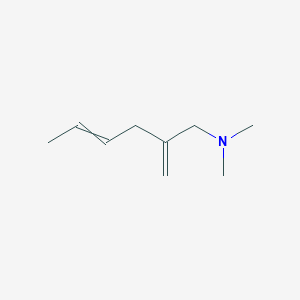
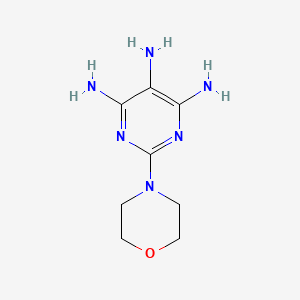

![5-(2,6,6-Trimethylbicyclo[3.2.0]heptan-2-yl)oxolan-2-one](/img/structure/B14583522.png)
![1-Chloro-N,N-dimethyl-1-[4-(trimethylsilyl)phenyl]boranamine](/img/structure/B14583526.png)
